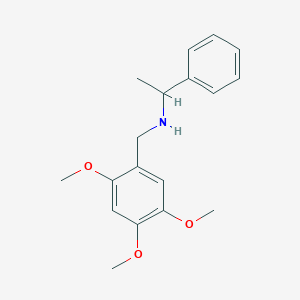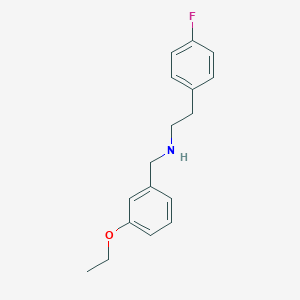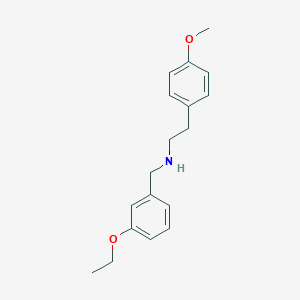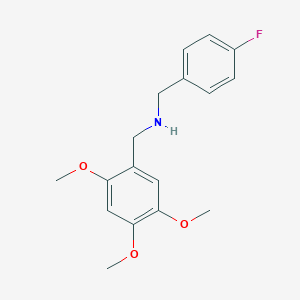![molecular formula C11H14ClN5 B503735 N-[(3-chlorophenyl)methyl]-1-propyltetrazol-5-amine CAS No. 876897-33-5](/img/structure/B503735.png)
N-[(3-chlorophenyl)methyl]-1-propyltetrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-chlorophenyl)methyl]-1-propyltetrazol-5-amine is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)methyl]-1-propyltetrazol-5-amine typically involves the reaction of 3-chlorobenzyl chloride with 1-propyl-1H-tetrazol-5-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3-chlorophenyl)methyl]-1-propyltetrazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The tetrazole ring can be involved in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
N-[(3-chlorophenyl)methyl]-1-propyltetrazol-5-amine has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds due to its tetrazole moiety, which is known for its bioactivity.
Agrochemicals: The compound can be utilized in the development of agrochemicals such as herbicides and fungicides.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and coordination complexes.
Mécanisme D'action
The mechanism of action of N-[(3-chlorophenyl)methyl]-1-propyltetrazol-5-amine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in biological systems. This binding can modulate the activity of these targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-chlorobenzyl)-L-prolinamide
- N-(3-chlorobenzyl)-L-phenylalanine
Uniqueness
N-[(3-chlorophenyl)methyl]-1-propyltetrazol-5-amine is unique due to its tetrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable intermediate in various synthetic applications .
Propriétés
Numéro CAS |
876897-33-5 |
|---|---|
Formule moléculaire |
C11H14ClN5 |
Poids moléculaire |
251.71g/mol |
Nom IUPAC |
N-[(3-chlorophenyl)methyl]-1-propyltetrazol-5-amine |
InChI |
InChI=1S/C11H14ClN5/c1-2-6-17-11(14-15-16-17)13-8-9-4-3-5-10(12)7-9/h3-5,7H,2,6,8H2,1H3,(H,13,14,16) |
Clé InChI |
PQWXBEVJLODOAS-UHFFFAOYSA-N |
SMILES |
CCCN1C(=NN=N1)NCC2=CC(=CC=C2)Cl |
SMILES canonique |
CCCN1C(=NN=N1)NCC2=CC(=CC=C2)Cl |
Solubilité |
29.6 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-1-phenylethanamine](/img/structure/B503652.png)
![N-(5-bromo-2-methoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B503659.png)
![N-[(4-phenylphenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B503663.png)



![N-[4-(benzyloxy)benzyl]-2-methoxyethanamine](/img/structure/B503667.png)
![2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol](/img/structure/B503668.png)
![2-[(3,4,5-trimethoxybenzyl)amino]-1-butanol](/img/structure/B503669.png)
![N-[(2-ethoxy-1-naphthyl)methyl]-N-(4-pyridinylmethyl)amine](/img/structure/B503670.png)

![N-([1,1'-biphenyl]-4-ylmethyl)-N-(3-pyridinylmethyl)amine](/img/structure/B503672.png)
![N-(4-fluorobenzyl)-N-[(3-methyl-2-thienyl)methyl]amine](/img/structure/B503674.png)
![N-[4-(allyloxy)-3-methoxybenzyl]-N-(4-fluorobenzyl)amine](/img/structure/B503675.png)
